molecular formula C17H19N5O2 B10996248 2-(4-hydroxyphthalazin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B10996248
M. Wt: 325.4 g/mol
InChI Key: MWRWVVMVCPWUSO-UHFFFAOYSA-N
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Description

    2-(4-hydroxyphthalazin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide: is a chemical compound with an intriguing structure. Let’s break it down:

  • This compound’s unique structure suggests potential interesting properties and applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    • Anticancer Properties
      • Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazole and phthalazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole moiety is believed to enhance the interaction with biological targets, potentially leading to improved anticancer efficacy .
    • Anti-inflammatory Effects
      • The compound's structure suggests potential anti-inflammatory properties. In silico docking studies have shown that similar compounds can inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests that 2-(4-hydroxyphthalazin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide may also act as a lead compound for developing anti-inflammatory agents .
    • Antimicrobial Activity
      • Preliminary investigations into the antimicrobial properties of related compounds indicate that modifications in the substituents can lead to varying degrees of microbial inhibition. This suggests that further exploration of this compound could yield derivatives with enhanced antimicrobial activity against resistant strains .

    Synthesis and Structure-Activity Relationship (SAR)

    The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure–activity relationship studies highlight the importance of both the phthalazine and pyrazole components in modulating biological activity.

    Component Effect on Activity
    Phthalazine moietyEnhances interaction with biological targets
    Trimethylpyrazole groupIncreases lipophilicity and bioavailability
    Hydroxy group at position 4Potentially increases solubility and reactivity

    Case Studies

    • Antitumor Activity Evaluation
      • A study focused on the synthesis of various phthalazine derivatives demonstrated that introducing different substituents could significantly alter their cytotoxic profiles against human cancer cell lines. The results indicated that compounds with a pyrazole group showed enhanced activity compared to their counterparts lacking this feature .
    • In Silico Studies
      • Molecular docking simulations have been employed to predict the binding affinity of this compound to specific protein targets involved in cancer progression. These studies suggest that this compound could serve as a scaffold for further optimization in drug design .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    2-(4-hydroxyphthalazin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The compound's chemical structure is characterized by the presence of a phthalazin moiety and a trimethylpyrazole group, which contribute to its unique biological properties. The molecular formula is C14H18N4O2, and it has a molecular weight of 270.32 g/mol.

    Mechanisms of Biological Activity

    Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

    • Antioxidant Activity : The hydroxy group in the phthalazin ring enhances the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
    • Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby mitigating inflammation in various cellular models.
    • Antimicrobial Properties : Preliminary data indicate that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatments.

    Therapeutic Applications

    Given its diverse biological activities, this compound has potential applications in:

    • Cancer Therapy : Due to its ability to modulate cellular signaling pathways associated with tumor growth and metastasis.
    • Neurological Disorders : Its antioxidant properties may offer protective effects against neurodegenerative diseases.

    Case Studies and Research Findings

    Several studies have explored the biological activity of this compound:

    • Study on Antioxidant Activity :
      • A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity of various derivatives of phthalazin compounds. The results indicated that this compound exhibited significant radical scavenging activity compared to standard antioxidants such as ascorbic acid.
    • Anti-inflammatory Research :
      • In vitro experiments conducted on macrophage cell lines demonstrated that this compound significantly reduced the secretion of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. These findings suggest its potential as an anti-inflammatory agent.
    • Antimicrobial Activity :
      • A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory concentrations that warrant further exploration into its clinical applications.

    Data Tables

    Biological ActivityMechanismReference
    AntioxidantFree radical scavenging
    Anti-inflammatoryCytokine inhibition
    AntimicrobialBacterial inhibition

    Properties

    Molecular Formula

    C17H19N5O2

    Molecular Weight

    325.4 g/mol

    IUPAC Name

    2-(4-oxo-3H-phthalazin-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

    InChI

    InChI=1S/C17H19N5O2/c1-10-14(11(2)22(3)21-10)9-18-16(23)8-15-12-6-4-5-7-13(12)17(24)20-19-15/h4-7H,8-9H2,1-3H3,(H,18,23)(H,20,24)

    InChI Key

    MWRWVVMVCPWUSO-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NN1C)C)CNC(=O)CC2=NNC(=O)C3=CC=CC=C32

    Origin of Product

    United States

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